molecular formula C15H23ClN2O3 B2503083 Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride CAS No. 2375260-06-1

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride

Cat. No.: B2503083
CAS No.: 2375260-06-1
M. Wt: 314.81
InChI Key: GJOZFKWGJFUBEV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group, a phenylmethoxyamino substituent, and a hydrochloride counterion. This compound is structurally related to azetidine derivatives explored in medicinal chemistry for applications such as serotonin reuptake inhibition (SSRI) and kinase modulation .

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-15(2,3)20-14(18)17-9-13(10-17)16-19-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZFKWGJFUBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NOCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The phenylmethoxyamino group can bind to enzymes or receptors, modulating their activity. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the azetidine ring, which influence molecular weight, solubility, and reactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituent Salt Form Reference
Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride C₁₅H₂₁ClN₂O₃ 312.79 g/mol Phenylmethoxyamino Hydrochloride Target
tert-Butyl 3-(4-bromo-2,5-dimethoxyphenyl)azetidine-1-carboxylate hydrochloride C₁₆H₂₁BrClNO₄ 414.70 g/mol 4-Bromo-2,5-dimethoxyphenyl Hydrochloride
tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 g/mol (1S)-1-aminoethyl Free base
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate C₈H₁₄N₂O₃ 186.21 g/mol Hydroxyimino Free base
tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride C₁₃H₂₅ClN₂O₃ 292.80 g/mol Piperidin-4-yloxy Hydrochloride
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride C₉H₁₉ClN₂O₂ 230.71 g/mol Aminomethyl Hydrochloride

Key Observations :

  • Substituent Effects: The phenylmethoxyamino group in the target compound introduces aromaticity and moderate lipophilicity, contrasting with hydrophilic groups like hydroxyimino or aminomethyl .
  • Salt Forms: Hydrochloride salts are common for improving crystallinity and solubility. The free base form of tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate may exhibit lower aqueous solubility compared to its hydrochloride analogs.

Biological Activity

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate; hydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₈ClN₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 325775-44-8
  • IUPAC Name : Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate

The compound features a tert-butyl group, an azetidine ring, and an aminomethyl side chain, which contribute to its unique chemical characteristics and biological activity.

Research indicates that tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate; hydrochloride may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the azetidine ring suggests potential interactions with neurotransmitter systems, possibly influencing neurological functions.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against specific bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anti-inflammatory Properties : In vitro studies suggest that tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate may modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.
  • Cytotoxic Effects : Some investigations have indicated potential cytotoxic effects against cancer cell lines, suggesting that it may interfere with cancer cell proliferation through apoptosis induction.

Study 1: Antimicrobial Efficacy

A study conducted by Ambeed evaluated the antimicrobial activity of the compound against various pathogens. Results showed significant inhibition zones against E. coli and S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

PathogenInhibition Zone (mm)
E. coli15
S. aureus12

Study 2: Anti-inflammatory Mechanism

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of the compound on human macrophages. The findings demonstrated a reduction in TNF-alpha levels after treatment with tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate, highlighting its potential utility in inflammatory diseases.

Study 3: Cytotoxicity Assessment

In a study assessing cytotoxicity against various cancer cell lines, tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate exhibited IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.

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